2'-Hydroxy-1'-acetonaphthone
Overview
Description
2’-Hydroxy-1’-acetonaphthone, also known as 1-Acetyl-2-naphthol, is a light yellow fine crystalline powder . It has a molecular formula of C12H10O2 . It is used in the preparation of 1-(N-isopropyl-a-iminoethyl)-2-naphthol, a Schiff base .
It has been used in the preparation of Schiff bases . Novel zinc (II), copper (II), and cobalt (II) complexes of the Schiff base derived from 2-hydroxy-1-naphthaldehyde and D, L-selenomethionine were synthesized .
Molecular Structure Analysis
The excited-state processes in 2’-Hydroxy-1’-acetonaphthone include the proton transfer and relaxation processes through electronic structure calculations at second-order algebraic diagrammatic construction (ADC (2)) and complete active space second-order perturbation theory (CASPT2)//complete active space self-consistent field (CASSCF) and dynamics simulations at ADC (2) levels .Chemical Reactions Analysis
The excited state proton transfer (ESIPT) reactions in 2’-Hydroxy-1’-acetonaphthone have been studied via a combination of resonance Raman and quantum chemical calculations . The proton transfer process in the S1 state is barrierless and produces a stable keto form .Physical And Chemical Properties Analysis
2’-Hydroxy-1’-acetonaphthone has a molecular weight of 186.21 g/mol . It is a solid with a melting point of 65-67 °C (lit.) . Its molecular formula is C12H10O2 .Scientific Research Applications
Photodynamics and Proton Transfer
- Internal Hydrogen Bonding and Rotational Motion : Ab initio calculations show that 2'-Hydroxy-1'-acetonaphthone exhibits various conformers due to the rotation of hydroxyl and acetyl groups, highlighting significant internal hydrogen bonding and coupled proton-transfer and twisting motions (Organero et al., 2000).
- Excited-State Intramolecular Proton Transfer (ESIPT) : Investigations into the ESIPT of this compound show its presence in gas, solutions, and nanocavities, demonstrating the molecule's potential in understanding the dynamics of chemical and biological systems (Douhal, 2004).
Applications in Nanocavities and Chemical Bonding
- Behavior in Nanocavities : When caged in cyclodextrin nanocavities, the dynamics of this compound is significantly affected, providing insights into the behavior of similar chemical and biological systems (Douhal, 2004).
- Analysis of Chemical Bond Breaking and Making : Studies of this compound in different environments (gas, liquid, and nanocavities) shed light on the breaking, making, and twisting of chemical bonds, providing insights into its photoreactivity (Douhal, 2004).
Fluorescence and Photophysical Studies
- Photophysical Features : Research into the photophysical features of this compound, including its conversion to difluoroboronated complexes, opens avenues for its application in solid-state fluorophores (Yamaji & Okamoto, 2018).
- Proton Transfer and Twisting Motion in Emission : Emission studies show that the intramolecular proton transfer and subsequent internal rotation in this compound are significant, indicating its utility in understanding such molecular dynamics (Organero et al., 2002).
Applications in Synthesis and Catalysis
- Synthesis of Carbonyl Dyes : this compound has been used in the synthesis of diastereoisomeric carbonyl dyes, leading to new insights into organic synthesis processes (Coelho et al., 2010).
- Catalytic Activity in C–C Coupling Reactions : Schiff bases of this compound have been synthesized and used in various catalytic applications, including C–C coupling reactions, demonstrating its versatility in organic chemistry (Kumar et al., 2008).
Environmental Analysis
- Detection of Polycyclic Aromatic Hydrocarbons : this compound has been used as an internal standard in the detection of hydroxylated polycyclic aromatic hydrocarbons in airborne particulates, indicating its role in environmental analysis (Kishikawa et al., 2004).
Biomedical Research
- Interaction with Proteins : The interaction of this compound with bovine serum albumin (BSA) has been studied, revealing changes in its photophysical properties and providing insights into the pharmacology of similar dyes/drugs (Sayed et al., 2020).
Mechanism of Action
Target of Action
It is known that this compound is a schiff base , which are often involved in interactions with various biological targets such as enzymes and receptors.
Mode of Action
As a Schiff base, it may interact with its targets through the formation of coordinate covalent bonds . This interaction can lead to changes in the conformation or function of the target molecule, potentially altering cellular processes .
Biochemical Pathways
Schiff bases are known to play crucial roles in various biochemical processes, including enzymatic catalysis, signal transduction, and cellular metabolism .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight (186.21 g/mol) and solubility, would also influence its pharmacokinetic behavior .
Result of Action
Given its classification as a schiff base, it may exert effects through the modulation of target molecule function, potentially influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-Hydroxy-1’-acetonaphthone. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with target molecules .
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIOUIWZVKVFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205988 | |
Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
574-19-6 | |
Record name | 1-Acetyl-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxy-1-naphthyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.